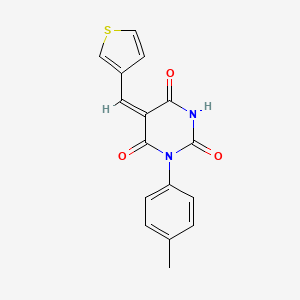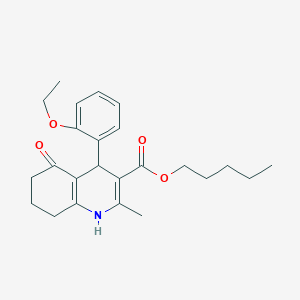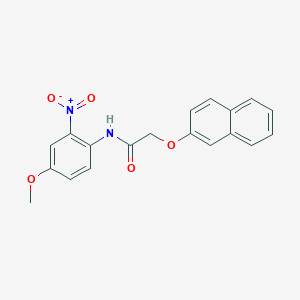![molecular formula C18H17N5 B5057655 2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)
2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole is a chemical compound that belongs to the class of azo dyes. It is commonly known as Congo Red and has been widely used in scientific research for many years. Congo Red is a red-brown powder that is soluble in water and ethanol. It has a wide range of applications in research, including staining biological specimens, detecting amyloid fibrils, and studying protein-protein interactions.
作用機序
Congo Red binds to amyloid fibrils and other protein aggregates, causing them to become more visible under a microscope. The binding of Congo Red to amyloid fibrils is thought to occur through electrostatic interactions between the negatively charged Congo Red molecule and the positively charged amino acid residues on the surface of the amyloid fibrils.
Biochemical and Physiological Effects:
Congo Red has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid beta, the protein that forms the plaques that are characteristic of Alzheimer's disease. Congo Red has also been shown to inhibit the formation of alpha-synuclein aggregates, which are associated with Parkinson's disease. In addition, Congo Red has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
Congo Red has several advantages as a research tool. It is relatively inexpensive, widely available, and easy to use. It is also highly specific for amyloid fibrils and other protein aggregates, making it a valuable tool for studying these structures. However, Congo Red also has several limitations. It can be toxic to cells at high concentrations, and its binding to amyloid fibrils can be affected by the presence of other molecules in the sample.
将来の方向性
There are several future directions for research involving Congo Red. One area of interest is the development of new Congo Red derivatives that have improved binding properties and reduced toxicity. Another area of interest is the use of Congo Red in the diagnosis and treatment of amyloid-related diseases. Finally, Congo Red may have applications in the development of new drugs for the treatment of inflammatory diseases and other conditions.
合成法
The synthesis of Congo Red involves the reaction of 2-amino-1-methylbenzimidazole with 1,2-dimethyl-3-nitrosoindole in the presence of a reducing agent such as sodium dithionite. The reaction produces Congo Red as a red-brown powder, which can be purified by recrystallization.
科学的研究の応用
Congo Red has been widely used in scientific research for many years. It has been used to stain biological specimens, including bacteria, fungi, and parasites. It has also been used to detect amyloid fibrils, which are protein aggregates that are associated with many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Congo Red has also been used to study protein-protein interactions, including the interaction between the prion protein and amyloid beta.
特性
IUPAC Name |
(1,2-dimethylindol-3-yl)-(1-methylbenzimidazol-2-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-12-17(13-8-4-6-10-15(13)22(12)2)20-21-18-19-14-9-5-7-11-16(14)23(18)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFCBXIXSWEKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)N=NC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)

![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5057643.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5057651.png)

![4-amino-1-[2-(2-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5057674.png)
![4-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5057676.png)